An In-Depth Technical Guide to 1,6,7,8-Tetrahydrocyclopenta[g]indole: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 1,6,7,8-Tetrahydrocyclopenta[g]indole: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the heterocyclic compound 1,6,7,8-tetrahydrocyclopenta[g]indole. This tricyclic indole derivative, characterized by a fused cyclopentane ring, represents a scaffold of interest in medicinal chemistry due to the established biological significance of the indole nucleus. This document will delve into the theoretical and practical aspects of its synthesis, spectroscopic characterization, and potential as a building block in the development of novel therapeutic agents.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged structure in drug discovery, appearing in a vast array of natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets, including enzymes and receptors. Notable examples of indole-containing drugs include the anti-inflammatory agent indomethacin, the anti-migraine triptans, and numerous anti-cancer agents.[1][3] The fusion of additional ring systems to the indole core, as seen in 1,6,7,8-tetrahydrocyclopenta[g]indole, offers a means to explore novel chemical space and modulate pharmacological activity. The rigidified, three-dimensional structure imparted by the cyclopentane ring can lead to enhanced selectivity and potency for specific biological targets.
Chemical Structure and Physicochemical Properties
1,6,7,8-Tetrahydrocyclopenta[g]indole is a tricyclic aromatic heterocycle with the molecular formula C₁₁H₁₁N.[4] Its structure consists of an indole core fused with a cyclopentane ring across the g face.
Systematic Name: 1,6,7,8-tetrahydrocyclopenta[g]indole[5]
Table 1: Physicochemical Properties of 1,6,7,8-Tetrahydrocyclopenta[g]indole
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [4] |
| Molecular Weight | 157.21 g/mol | [6] |
| CAS Number | 129848-59-5 | [6] |
| Appearance | Solid | [6] |
| Melting Point | 80-85 °C | [6] |
| InChI | 1S/C11H11N/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h4-7,12H,1-3H2 | [5] |
| SMILES | C1Cc2ccc3cc[nH]c3c2C1 | [4] |
Synthesis of 1,6,7,8-Tetrahydrocyclopenta[g]indole
The most logical and widely applicable method for the synthesis of 1,6,7,8-tetrahydrocyclopenta[g]indole is the Fischer indole synthesis .[3][7][8] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a suitable ketone or aldehyde.[9]
Retrosynthetic Analysis and Proposed Synthetic Pathway
A plausible retrosynthetic analysis points to 4,5,6,7-tetrahydro-1H-inden-4-one as the key ketone precursor and phenylhydrazine as the source of the indole's pyrrole ring.
Caption: Retrosynthetic analysis of 1,6,7,8-tetrahydrocyclopenta[g]indole.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.[8] Optimization of reaction conditions, such as the choice of acid catalyst and reaction temperature, may be necessary to achieve optimal yields.
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve 1.0 equivalent of 4,5,6,7-tetrahydro-1H-inden-4-one in a suitable solvent such as ethanol or acetic acid.
-
Add 1.0 equivalent of phenylhydrazine to the solution.
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours to facilitate the condensation reaction.
-
The formation of the phenylhydrazone may be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the phenylhydrazone can be isolated by precipitation and filtration, or the reaction mixture can be carried forward to the next step without purification.
Step 2: Acid-Catalyzed Cyclization
-
To the crude or purified phenylhydrazone, add an excess of an acid catalyst. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of acetic acid and a strong mineral acid like sulfuric acid.[3][7]
-
Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C. The optimal temperature will depend on the chosen catalyst.
-
The progress of the cyclization can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice water.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.
-
Collect the crude 1,6,7,8-tetrahydrocyclopenta[g]indole by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 1,6,7,8-tetrahydrocyclopenta[g]indole.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, the protons of the cyclopentane ring, and the N-H proton of the pyrrole moiety. The aromatic region will likely display characteristic multiplets for the protons on the benzene ring and the pyrrole ring. The aliphatic region should contain signals for the three methylene groups of the tetrahydrocyclopentane ring, likely appearing as complex multiplets due to spin-spin coupling. The N-H proton is expected to be a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. It is expected to show distinct signals for the aromatic carbons of the indole ring and the aliphatic carbons of the cyclopentane ring.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. For 1,6,7,8-tetrahydrocyclopenta[g]indole, the molecular ion peak (M⁺) would be expected at an m/z of approximately 157.0891.[5] Predicted collision cross-section data suggests that the protonated molecule ([M+H]⁺) would have a collision cross-section of around 131.3 Ų.[10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A sharp to moderately broad band in the region of 3400-3300 cm⁻¹, characteristic of the indole N-H group.[11]
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.[11]
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 1,6,7,8-tetrahydrocyclopenta[g]indole is limited in publicly accessible literature, the indole scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1][2] The unique structural features of this tetracyclic system make it an attractive candidate for further investigation in several therapeutic areas.
-
Anti-cancer Agents: Many indole derivatives exhibit potent anti-proliferative activity through various mechanisms, including the inhibition of tubulin polymerization, kinase signaling pathways, and induction of apoptosis. The rigid structure of 1,6,7,8-tetrahydrocyclopenta[g]indole could be exploited to design selective kinase inhibitors.
-
Central Nervous System (CNS) Active Agents: The indole nucleus is a key component of several neurotransmitters, such as serotonin and melatonin. Derivatives of 1,6,7,8-tetrahydrocyclopenta[g]indole could be explored for their potential as modulators of CNS receptors, with possible applications in the treatment of depression, anxiety, and neurodegenerative diseases.
-
Antimicrobial Agents: The indole ring is found in many natural and synthetic compounds with antibacterial and antifungal properties. Further functionalization of the 1,6,7,8-tetrahydrocyclopenta[g]indole core could lead to the discovery of novel antimicrobial agents. A commercially available derivative, 1,6,7,8-tetrahydrocyclopenta[g]indole-3-carboxaldehyde, suggests a potential for further chemical modifications at the 3-position of the indole ring.
Conclusion
1,6,7,8-Tetrahydrocyclopenta[g]indole is a fascinating tricyclic heterocycle that combines the privileged indole scaffold with a fused cyclopentane ring. Its synthesis is readily achievable through the well-established Fischer indole synthesis. While detailed experimental characterization and biological evaluation are not extensively documented in the public domain, its structural similarity to a multitude of bioactive indole derivatives suggests significant potential for applications in drug discovery and medicinal chemistry. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this and related compounds. Further investigation into the synthesis of derivatives and their subsequent biological screening is warranted to unlock the full potential of this promising molecular framework.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
PubChem. 1,6,7,8-Tetrahydrocyclopenta[g]indole. Available from: [Link]
-
YouTube. Fischer Indole Synthesis. Available from: [Link]
-
PubChemLite. 1,6,7,8-tetrahydrocyclopenta[g]indole (C11H11N). Available from: [Link]
-
Stenutz. 1,6,7,8-tetrahydrocyclopenta[g]indole. Available from: [Link]
-
The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0316157). Available from: [Link]
-
MDPI. 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[3][7][12]thiadiazolo[3,4-c]pyridine. Available from: [Link]
-
ResearchGate. FT-IR spectrum of control indole. Available from: [Link]
-
Progress in Chemical and Biochemical Research. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available from: [Link]
-
American Journal of Life Sciences. Pharmacological Potential of Indole Derivatives: A Detailed Review. Available from: [Link]
-
NIST WebBook. Indole. Available from: [Link]
-
BMRB. bmse000097 Indole. Available from: [Link]
-
SpectraBase. Indole - Optional[FTIR] - Spectrum. Available from: [Link]
-
Shimadzu. FTIR TALK LETTER Vol.8. Available from: [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. 1,6,7,8-tetrahydrocyclopenta[g]indole [stenutz.eu]
- 5. 1,6,7,8-Tetrahydrocyclopenta[g]indole | C11H11N | CID 22282699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,6,7,8-テトラヒドロシクロペンタ[g]インドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. PubChemLite - 1,6,7,8-tetrahydrocyclopenta[g]indole (C11H11N) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
